molecular formula C27H30O14 B8103034 Puerarin-4'-O-beta-D-glucopyranoside CAS No. 117047-08-2

Puerarin-4'-O-beta-D-glucopyranoside

Cat. No.: B8103034
CAS No.: 117047-08-2
M. Wt: 578.5 g/mol
InChI Key: GZFMKWZQYRIRBD-WIQAIWCDSA-N
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Description

Overview of Isoflavones within the Flavonoid Class

Flavonoids are a diverse group of naturally occurring plant compounds, and isoflavones represent a significant subclass. biologyinsights.comnih.gov Structurally, flavonoids share a common three-ring C6-C3-C6 backbone. mdpi.com What distinguishes isoflavones from other flavonoid subclasses, such as flavones and flavonols, is the position of the B-ring attachment to the C-ring. nih.govwikipedia.org In isoflavones, the B-ring is attached at the C3 position, whereas in flavones it is at the C2 position. wikipedia.org

Isoflavones are often referred to as phytoestrogens due to their structural similarity to mammalian estrogen, which allows them to interact with estrogen receptors. biologyinsights.comwikipedia.org This interaction can lead to a range of biological effects. wikipedia.org They are produced in plants through a branch of the phenylpropanoid pathway. wikipedia.org Legumes, particularly soybeans, are a primary dietary source of isoflavones like genistein (B1671435) and daidzein (B1669772). biologyinsights.comwikipedia.org Other sources include red clover, chickpeas, and peanuts. biologyinsights.comwikipedia.org Within plants, isoflavones often exist as glycosides, meaning they are attached to a sugar molecule, which increases their water solubility. wikipedia.orgresearchgate.net

The isoflavonoid (B1168493) group is broad and includes several structurally related groups such as isoflavones, isoflavanones, isoflavans, pterocarpans, and rotenoids. wikipedia.org

Historical Context of Pueraria lobata in Traditional Systems

The root of Pueraria lobata, commonly known as kudzu or Gegen, has a long history of use in traditional Chinese medicine. mdpi.comresearchgate.net The earliest recorded use dates back to the Shennong Bencao Jing (The Divine Husbandman's Classic of Materia Medica), written during the Western Han Dynasty (206 BC - 8 AD). mdpi.com In this ancient text, kudzu root was described as having a sweet and acrid taste and being cool in nature. nih.gov

Traditionally, Pueraria lobata was used to address a variety of ailments. nih.gov It was employed as an antipyretic, antidiarrheal, diaphoretic (to induce sweating), and anti-emetic agent. nih.gov Other traditional applications included relieving fever, body heat, eye soreness, dry mouth, headaches associated with high blood pressure, and stiffness in the neck. nih.govchrysalisnaturalmedicine.com For over two millennia, kudzu root has been a staple in traditional medicine for treating conditions such as fever, acute dysentery, diarrhea, diabetes, and cardiovascular diseases. researchgate.net The flowers of the kudzu plant, known as Gehua, have also been used in traditional remedies for issues like dysentery and alcohol intoxication. mdpi.com

Discovery and Initial Characterization of Puerarin-4'-O-beta-D-glucopyranoside as a Bioactive Constituent

This compound is an isoflavone (B191592) that has been isolated from the root of Pueraria lobata. targetmol.commedchemexpress.comglpbio.cnacetherapeutics.commedchemexpress.comchemicalbook.combioscience.co.uk It is a derivative of puerarin (B1673276), which is the most abundant isoflavone in kudzu root. mdpi.comacs.org The chemical structure of puerarin consists of a daidzein backbone with a beta-D-glucopyranosyl group attached at the 8th position through a carbon-carbon bond. mdpi.com this compound has an additional glucose molecule attached at the 4'-hydroxyl group of the puerarin structure.

Initial research into this compound has identified it as having estrogenic activity and anti-proliferative effects in MCF-7 human breast carcinoma cells. targetmol.commedchemexpress.comglpbio.cnacetherapeutics.commedchemexpress.comchemicalbook.combioscience.co.uk The presence of the additional glucoside moiety can influence the compound's properties. Enzymatic synthesis has been explored to create puerarin glucosides to potentially enhance properties like water solubility. acs.org

Significance of C-Glycosyl Isoflavones in Natural Product Chemistry

C-glycosylflavonoids, including C-glycosyl isoflavones like puerarin, are a widespread group of compounds in the plant kingdom. researchgate.net Unlike the more common O-glycosides where the sugar is linked to the flavonoid through an oxygen atom, C-glycosides feature a direct carbon-carbon bond between the sugar and the flavonoid aglycone. mdpi.com This C-C bond is more stable and resistant to enzymatic and acidic hydrolysis compared to the O-glycosidic bond.

The glycosylation of flavonoids, whether through C- or O-linkages, has a significant impact on their physical and chemical properties. researchgate.netnih.gov Glycosylation generally increases the water solubility and stability of the flavonoid. researchgate.netnih.gov The sugar moiety can also play a more significant role than just being a solubilizing agent, potentially influencing the compound's biological activity. researchgate.netnih.gov

The study of C-glycosylflavonoids is an active area of research in natural product chemistry. researchgate.net While O-glycosides are more extensively studied, the unique properties of C-glycosides make them interesting targets for synthesis and biological evaluation. semanticscholar.org The development of chemical and biotechnological methods for the synthesis of flavonoid glycosides is driven by the growing demand for these natural products. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c28-7-15-19(32)21(34)23(36)26(40-15)17-14(30)6-5-12-18(31)13(9-38-25(12)17)10-1-3-11(4-2-10)39-27-24(37)22(35)20(33)16(8-29)41-27/h1-6,9,15-16,19-24,26-30,32-37H,7-8H2/t15-,16-,19-,20-,21+,22+,23-,24-,26+,27-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFMKWZQYRIRBD-WIQAIWCDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701123703
Record name 8-β-D-Glucopyranosyl-3-[4-(β-D-glucopyranosyloxy)phenyl]-7-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117047-08-2
Record name 8-β-D-Glucopyranosyl-3-[4-(β-D-glucopyranosyloxy)phenyl]-7-hydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117047-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-β-D-Glucopyranosyl-3-[4-(β-D-glucopyranosyloxy)phenyl]-7-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Precursors of Puerarin 4 O Beta D Glucopyranoside

Elucidation of General Isoflavone (B191592) Biosynthetic Pathways in Plants

The biosynthesis of isoflavonoids is a specialized branch of the well-established phenylpropanoid pathway. nih.gov This intricate process begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions into 4-coumaroyl-CoA. nih.gov This central intermediate then enters the flavonoid/isoflavonoid (B1168493) pathway.

The key enzymes and steps in the general isoflavone biosynthetic pathway leading to the precursor of puerarin (B1673276), daidzein (B1669772), are outlined below:

EnzymeAbbreviationFunction
Phenylalanine ammonia-lyasePALCatalyzes the deamination of L-phenylalanine to form cinnamic acid. nih.gov
Cinnamate 4-hydroxylaseC4HHydroxylates cinnamic acid to produce 4-coumaric acid. nih.gov
4-coumarate-CoA ligase4CLActivates 4-coumaric acid by adding a Coenzyme A (CoA) molecule, forming 4-coumaroyl-CoA. nih.gov
Chalcone (B49325) synthaseCHSCatalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form chalcone, a key entry point into the flavonoid pathway. nih.govnih.gov
Chalcone isomeraseCHICatalyzes the stereospecific isomerization of chalcone to its corresponding flavanone (B1672756), liquiritigenin (B1674857). nih.govnih.gov
Isoflavone synthaseIFSA critical enzyme that catalyzes the conversion of the flavanone liquiritigenin into the isoflavone daidzein, via a 2-hydroxyisoflavanone (B8725905) intermediate. researchgate.net
2-hydroxyisoflavanone dehydrataseHIDCatalyzes the dehydration of the 2-hydroxyisoflavanone intermediate to form the stable isoflavone, daidzein. taylorfrancis.com

This series of reactions, starting from phenylalanine, lays the essential groundwork for the production of a wide array of isoflavonoids, including the pivotal precursor to Puerarin-4'-O-beta-D-glucopyranoside.

Specific Glycosylation Mechanisms Leading to this compound Formation

The synthesis of this compound from the isoflavone daidzein involves two distinct glycosylation events: an initial C-glycosylation to form puerarin, followed by an O-glycosylation at the 4'-hydroxyl group.

The formation of puerarin (daidzein-8-C-glucoside) is a critical and debated step. One of the proposed and well-supported routes involves the direct C-glucosylation of daidzein at the C-8 position. nih.gov A novel glucosyltransferase, designated PlUGT43, has been identified in Pueraria lobata and has been shown to catalyze this specific reaction. nih.gov The overexpression of the gene encoding PlUGT43 in soybean hairy roots, which naturally produce daidzein but not puerarin, resulted in the successful production of puerarin, confirming its role in this C-glycosylation step. nih.gov

Once puerarin is formed, the final step in the biosynthesis of this compound is the attachment of a second glucose molecule, this time via an O-glycosidic bond to the hydroxyl group at the 4'-position of the puerarin backbone. While the specific endogenous enzyme responsible for this step in Pueraria species is not yet fully characterized, enzymatic studies have demonstrated the feasibility and specificity of this reaction. For instance, amylosucrase from Deinococcus geothermalis (DgAS) has been shown to effectively catalyze the glycosylation of puerarin, specifically at the 4'-hydroxyl group, to produce puerarin-4'-O-α-glucoside. nih.gov This research highlights that the 4'-position of puerarin is an accessible site for O-glycosylation by specific glucosyltransferases. nih.gov Glyco-conjugation of Pueraria isoflavonoids is known to occur primarily at the O-7, C-8, and O-4' positions. nih.gov

Enzymatic Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated by the expression and activity of the enzymes involved in the pathway. The key regulatory points include the enzymes of the general phenylpropanoid and isoflavone pathways, as well as the specific glycosyltransferases.

The enzymes responsible for the synthesis of the daidzein backbone, such as PAL, CHS, and IFS, are critical control points. The expression of the genes encoding these enzymes is often coordinately regulated in response to developmental cues and environmental stimuli.

Of particular importance for the formation of the final compound are the glycosyltransferases. The C-glucosyltransferase, PlUGT43 (also referred to as UGT71T5), is a key enzyme that channels daidzein towards the formation of puerarin. nih.govnih.gov Its expression and activity levels directly influence the availability of the immediate precursor for the final O-glycosylation step.

The final enzymatic step, the O-glycosylation of puerarin at the 4'-position, is catalyzed by a putative puerarin-4'-O-glucosyltransferase. While the specific enzyme from Pueraria has not been definitively identified, research on other glycosyltransferases, like the aforementioned amylosucrase from Deinococcus geothermalis, indicates that enzymes with high substrate specificity for the 4'-hydroxyl group of puerarin are required. nih.gov The expression and catalytic efficiency of this specific O-glucosyltransferase would be the ultimate regulatory step in the biosynthesis of this compound.

Genetic and Environmental Factors Influencing this compound Accumulation

The accumulation of this compound and its precursors in Pueraria species is influenced by a combination of genetic and environmental factors.

Genetic Factors: The genetic makeup of the plant plays a primary role in its capacity to produce isoflavonoids. Different species and even different cultivars of Pueraria can exhibit significant variations in the content of puerarin and its derivatives. taylorfrancis.com This variation is largely due to differences in the expression levels of key biosynthetic genes. Transcription factors, such as those from the MYB and bHLH families, are known to regulate the expression of genes in the phenylpropanoid and isoflavonoid pathways. researchgate.netnih.gov For example, specific MYB transcription factors in Pueraria montana var. thomsonii have been shown to regulate the expression of nine key enzymes involved in puerarin biosynthesis.

Environmental Factors: A range of environmental stimuli can impact the accumulation of isoflavonoids, which are often produced as part of the plant's defense mechanism. These factors can include:

Light: Exposure to UV-B radiation has been shown to increase the expression of isoflavone synthase (IFS) and the subsequent production of daidzein in other legumes.

Temperature and Rainfall: Studies on Pueraria mirifica have shown that the levels of major isoflavonoids, including puerarin, can vary depending on the cultivation temperature and the amount of rainfall.

Elicitors: The application of elicitors, such as methyl jasmonate, can induce the expression of biosynthetic genes and lead to an increased accumulation of isoflavonoids.

Growth Stage: The concentration of puerarin and its derivatives can also vary with the developmental stage of the plant, with accumulation often being highest during specific periods of growth or dormancy. For instance, in Pueraria montana var. thomsonii, the accumulation of puerarin was found to be highest during the vigorous growth stage.

These genetic and environmental factors interact to control the intricate process of this compound biosynthesis and its accumulation in the plant.

Chemical Synthesis and Derivatization Strategies for Puerarin 4 O Beta D Glucopyranoside Analogues

Total Synthesis Approaches for Puerarin-4'-O-beta-D-glucopyranoside

The total synthesis of this compound, a molecule with a complex isoflavonoid (B1168493) aglycone and two distinct glycosidic bonds (one C-glycoside and one O-glycoside), presents a formidable challenge. While a dedicated total synthesis of this specific molecule is not extensively documented in dedicated literature, a plausible route can be constructed based on established methods for isoflavone (B191592) and glycoside synthesis.

The general strategy would involve the synthesis of the puerarin (B1673276) (daidzein-8-C-glucoside) core, followed by the selective glycosylation at the 4'-hydroxyl group.

Key Stages in a Putative Total Synthesis:

Synthesis of the Isoflavone Core (Daidzein): Several methods are established for constructing the 3-phenyl-4H-chromen-4-one core of isoflavones. A common approach is the deoxybenzoin (B349326) route, which involves the C-formylation of a deoxybenzoin precursor followed by cyclization to form the chromone (B188151) ring. nih.gov

C-Glycosylation to form Puerarin: The introduction of the glucose moiety at the C-8 position of the daidzein (B1669772) aglycone is a critical step. This is typically more challenging than O-glycosylation. The synthesis often involves electrophilic substitution on an activated daidzein precursor using a protected glycosyl donor.

Regioselective O-Glycosylation: The final and most crucial step for obtaining the target molecule is the selective glycosylation of the 4'-hydroxyl group of puerarin. This requires differentiating between the two available phenolic hydroxyl groups (at C-7 and C-4'). Phase transfer catalysis has been shown to be effective for achieving regioselectivity in isoflavonoid glycosylation. nih.gov

A hypothetical final step is illustrated below:

ReactantReagentConditionsProductYield
Puerarin (daidzein-8-C-glucoside)Acetobromo-α-D-glucoseSolid/liquid crown ether catalyzed phase transferThis compoundModerate

This table represents a plausible synthetic transformation based on similar reactions reported for isoflavonoids. nih.gov

Regioselective Glycosylation Methods for Isoflavonoid Core Structures

Regioselectivity is a paramount concern when synthesizing glycosides of polyhydroxylated isoflavonoids like puerarin, which has hydroxyl groups at the C-7 and C-4' positions. The ability to selectively glycosylate one hydroxyl group over another is key to creating specific analogues.

Several methods have been developed to control the site of glycosylation:

Phase Transfer Catalysis (PTC): This method has proven effective for the direct and regioselective glycosylation of unprotected isoflavones. nih.gov By using a base and a phase transfer catalyst like a tetra-n-butylammonium salt, the most acidic hydroxyl group can be preferentially ionized and subsequently glycosylated. For many isoflavones, the 7-OH group is more acidic and is glycosylated first. nih.gov To achieve 4'-O-glycosylation, temporary protection of the 7-OH group or the use of a strong base to achieve double deprotonation may be necessary. nih.gov

Enzymatic Glycosylation: Glycosyltransferases (GTs) are enzymes that catalyze glycosylation reactions with exceptional regioselectivity and stereoselectivity under mild physiological conditions. nih.gov These enzymes have distinct binding pockets for the aglycone acceptor, which orients the substrate to expose a specific hydroxyl group for glycosylation. acs.org For instance, different UGTs (UDP-dependent glycosyltransferases) can selectively glycosylate different positions on the same polyphenol backbone. nih.govacs.org

Organoboron Catalysis: Organoboron reagents can be used to temporarily and reversibly bind to cis-1,2- or 1,3-diols in an acceptor molecule. researchgate.net This binding can direct the glycosylation to a specific, un-complexed hydroxyl group, thus achieving regioselectivity. researchgate.net

Stereochemical Control and Anomeric Specificity in Glucopyranoside Synthesis

Achieving the correct stereochemistry of the glycosidic bond—specifically the β-anomer in the case of this compound—is as critical as regioselectivity. The stereochemical outcome of a glycosylation reaction is largely dependent on the nature of the glycosyl donor, particularly the protecting group at the C-2 position.

Neighboring Group Participation: The most common strategy to ensure the formation of a 1,2-trans-glycosidic bond (which corresponds to the β-anomer for glucose) is the use of a glycosyl donor with a "participating" protecting group (e.g., an acetyl or benzoyl group) at the C-2 position. dtu.dk During the reaction, this group forms a cyclic intermediate (an oxocarbenium ion stabilized by the participating group) that blocks the α-face of the anomeric carbon. The glycosyl acceptor can then only attack from the β-face, leading exclusively to the β-glycoside. nih.govdtu.dk

Glycosyl Donor C-2 GroupMechanismAnomeric Product
Participating (e.g., Acetyl)Neighboring group participation1,2-trans (β for glucose)
Non-participating (e.g., Benzyl)SN1 or SN2-likeMixture of α and β

Catalyst and Solvent Effects: The choice of promoter (e.g., Lewis acids like TMSOTf) and solvent can also influence the stereochemical outcome, especially when non-participating groups are used. nih.gov However, for the synthesis of β-glucosides, the use of donors with C-2 participating groups remains the most reliable method.

Rational Design and Synthesis of this compound Derivatives

The rational design of derivatives aims to modify the structure of a lead compound to improve its properties. For this compound, derivatives can be designed to explore structure-activity relationships.

The synthesis of such derivatives often involves modifying the glycosylation strategy or altering the isoflavone core. For example, to synthesize analogues with different sugars, the corresponding acetobromo-sugar would be used in the glycosylation step. The synthesis of C-4 substituted pyrazole (B372694) derivatives of β-D-glucopyranose has been explored to probe interactions with biological targets. mdpi.com This highlights a design strategy where the aglycone is significantly modified to interact with specific amino acid residues in a target protein. mdpi.com

Examples of Synthetic Derivatives:

Parent CompoundModificationSynthetic Goal
PuerarinGlycosylation at 4'-OH with galactoseInvestigate the effect of the sugar moiety
PuerarinAlkylation at 7-OH, followed by glycosylation at 4'-OHImprove lipophilicity while maintaining the 4'-O-glycoside
Genistein (B1671435)Glycosylation with hydroxyalkyl ethersCreate glycoconjugates with varied spacer lengths nih.gov

Biocatalytic and Enzymatic Synthesis of this compound and Related Glycosides

Biocatalysis offers a powerful and "green" alternative to chemical synthesis for producing glycosides. Enzymes operate under mild conditions (neutral pH, ambient temperature) and exhibit high selectivity, often eliminating the need for complex protection-deprotection steps. nih.gov

Several enzymatic approaches have been successfully applied to puerarin and other isoflavones:

Glycosyltransferases (GTs): These enzymes transfer a sugar moiety from an activated donor (like UDP-glucose) to an acceptor molecule. nih.gov GTs from the GT1 family are particularly important for the glycosylation of natural products. nih.gov While the direct enzymatic synthesis of this compound is not explicitly detailed, related transformations are well-documented.

Amylosucrase: An amylosucrase from Deinococcus geothermalis has been used to glycosylate puerarin, producing a novel puerarin-4'-O-α-glucoside. mdpi.com Although this results in the α-anomer, it demonstrates the feasibility of enzymatic modification at the 4'-position. The optimal conditions for this biotransformation were found to be pH 6.0 and 40°C, achieving a 35.1% yield. mdpi.com

Cyclodextrin (B1172386) Glucanotransferase (CGTase): CGTase from Bacillus licheniformis has been used to synthesize puerarin glucosides with α-(1→4) linkages using α-cyclodextrin as the sugar donor. acs.org This method produced novel puerarin glucosides (PU-G, PU-2G, PU-3G). acs.org

Table of Biocatalytic Syntheses of Puerarin Glucosides:

EnzymeOrganism SourceSugar DonorProduct(s)Key FindingReference
AmylosucraseDeinococcus geothermalisSucrosePuerarin-4'-O-α-glucosideProduction of a novel, highly soluble α-glucoside derivative. mdpi.com
Cyclodextrin Glucanotransferase (CGTase)Bacillus licheniformisα-CyclodextrinPU-G, PU-2G, PU-3G (α-1→4 linked)Synthesis of new transglycosylation products with enhanced water solubility. acs.org

These biocatalytic methods highlight a promising avenue for producing not only the parent compound but also novel derivatives with potentially improved properties. mdpi.comacs.org

Advanced Analytical Methodologies for Puerarin 4 O Beta D Glucopyranoside

High-Performance Liquid Chromatography (HPLC) for Puerarin-4'-O-beta-D-glucopyranoside Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound from plant extracts and other complex mixtures. mdpi.com The method's high resolution and sensitivity make it ideal for assessing the purity of the compound and determining its concentration with a high degree of accuracy and precision. mdpi.comafricanjournalofbiomedicalresearch.com

Reversed-phase HPLC (RP-HPLC) is the most common modality used for the analysis of isoflavone (B191592) glycosides. In this setup, a nonpolar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. africanjournalofbiomedicalresearch.comacs.orgnih.gov The mobile phase usually consists of a gradient mixture of water and an organic solvent, most commonly acetonitrile, with a small amount of acid like formic acid to improve peak shape and resolution. acs.orgnih.gov Detection is typically achieved using a UV detector, as isoflavones exhibit strong absorbance in the ultraviolet region, with optimal wavelengths around 250-254 nm. africanjournalofbiomedicalresearch.comacs.orgnih.gov

The validation of an HPLC method ensures its reliability for quantitative analysis. africanjournalofbiomedicalresearch.com Key validation parameters include linearity, which establishes a proportional relationship between concentration and peak area, as well as accuracy, precision, and robustness. africanjournalofbiomedicalresearch.com For instance, a validated HPLC method for the related compound puerarin (B1673276) demonstrated excellent linearity over a concentration range of 10 to 60 µg/mL and high precision, with relative standard deviations (RSD) for intra-day and inter-day variations being well within acceptable limits. africanjournalofbiomedicalresearch.com Such methods provide the foundation for the quality control of extracts containing this compound.

Table 1: Representative HPLC Conditions for Analysis of Puerarin and Related Isoflavones This table summarizes typical conditions used for the analysis of isoflavones, which are applicable to this compound.

Parameter Condition Source
Chromatographic System Agilent 1200 series HPLC acs.org
Column Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) acs.org
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid) acs.orgnih.gov
Flow Rate 1.0 mL/min africanjournalofbiomedicalresearch.comacs.org
Detection Wavelength 254 nm africanjournalofbiomedicalresearch.comacs.org

| Column Temperature | 25 °C | africanjournalofbiomedicalresearch.comnih.gov |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis of this compound

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural characterization of this compound. It provides precise information on the molecular weight and offers insights into the compound's structure through fragmentation analysis. nih.govuab.edu

High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with very high accuracy. For this compound, which has a chemical formula of C27H30O14, the protonated molecule ([M+H]+) has been identified at a mass-to-charge ratio (m/z) of 579.17059 using UHPLC-Q-Orbitrap HRMS. nih.gov This technique offers excellent sensitivity and selectivity, which is crucial for identifying compounds at low concentrations within complex biological matrices. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion Type Molecular Formula Observed m/z Key Fragment Ions (m/z) Source

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

The structure of this compound differs from puerarin by the addition of a second glucose unit attached via an O-glycosidic bond at the 4'-position of the isoflavone B-ring. This structural difference would lead to predictable changes in the NMR spectrum. Specifically, new signals corresponding to the anomeric proton and other protons and carbons of the second glucopyranosyl moiety would appear. Furthermore, the chemical shifts of the protons and carbons in the B-ring (specifically H-3', H-5', C-3', C-4', and C-5') would be significantly affected by the glycosylation at the 4'-OH group. The interaction between the two molecules can be stabilized by hydrophobic interactions, with the B and C rings of puerarin located inside a cyclodextrin (B1172386) cavity in some experimental setups. nih.gov

The table below presents the known NMR data for puerarin, which provides a basis for interpreting the spectrum of this compound.

Table 3: 1H and 13C NMR Spectroscopic Data for Puerarin (in DMSO-d6) This data for the parent compound Puerarin is provided as a reference due to the lack of fully assigned spectra for this compound in the searched literature.

Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm, J in Hz)
Isoflavone Skeleton
2 152.5 8.29 (s)
3 122.1 -
4 175.0 -
5 121.2 7.95 (d, J=8.7)
6 117.2 6.89 (d, J=8.7)
7 161.0 -
8 108.8 -
9 156.9 -
10 115.3 -
1' 122.5 -
2' 130.1 7.37 (d, J=8.6)
3' 115.0 6.80 (d, J=8.6)
4' 157.3 -
5' 115.0 6.80 (d, J=8.6)
6' 130.1 7.37 (d, J=8.6)
C-Glycosyl Moiety
1'' 73.0 4.58 (d, J=9.8)
2'' 70.5 ~3.2-3.8 (m)
3'' 78.8 ~3.2-3.8 (m)
4'' 70.1 ~3.2-3.8 (m)
5'' 81.5 ~3.2-3.8 (m)

Q & A

Basic: What analytical methods are used to identify Puerarin-4'-O-β-D-glucopyranoside in plant extracts?

Methodological Answer:
Puerarin-4'-O-β-D-glucopyranoside is identified using ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOFMS). Key steps include:

  • Precise mass analysis : The molecular ion peak at m/z 579.1711 (C27H30O14) is matched against databases .
  • MS/MS fragmentation : Collision-induced dissociation (15 eV) generates diagnostic fragments (e.g., m/z 297.0763 and 459.1265), corresponding to sequential losses of C4H8O4 (120 Da) and glucose (162 Da) .
  • Retention time validation : Cross-referenced with standards to confirm identity .

Basic: What structural features distinguish Puerarin-4'-O-β-D-glucopyranoside from related glycosides?

Methodological Answer:
Key structural characteristics include:

  • Core structure : Isoflavone skeleton (daidzein derivative) with a C-8 glucosyl group and an additional β-D-glucopyranoside at the 4'-OH position .
  • Glycosidic linkage : The 4'-O-β-D-glucopyranosyl moiety differentiates it from puerarin (which lacks the 4'-glycosylation) .
  • Molecular formula : C27H30O14 (MW 578.523), confirmed via HRMS and NMR .

Advanced: How to design experiments evaluating its estrogenic activity and anti-proliferative effects?

Methodological Answer:

  • Cell models : Use estrogen receptor (ER)-positive MCF-7 human breast cancer cells .
  • Dose-response assays : Treat cells with 1–100 μM of the compound for 48–72 hours; include 17β-estradiol as a positive control and ER antagonists (e.g., tamoxifen) to confirm ER dependency .
  • Proliferation assays : Quantify viability via MTT or resazurin reduction assays. IC50 values are calculated using nonlinear regression .
  • Mechanistic studies : Perform qRT-PCR or Western blotting to assess ERα/ERβ expression and downstream targets (e.g., TFF1, GREB1) .

Advanced: What strategies improve the aqueous solubility of Puerarin-4'-O-β-D-glucopyranoside?

Methodological Answer:

  • Enzymatic glycosylation : Use Deinococcus geothermalis amylosucrase (DgAS) to synthesize puerarin-4′-O-α-glucoside, which increases solubility 129-fold compared to the parent compound. Optimal conditions: 40°C, pH 6, 20% (w/v) sucrose, 48-hour incubation .
  • Structural modification : Glycosylation at the 4'-OH position (vs. C-8 glucosyl) enhances solubility due to reduced crystallinity and increased hydrogen bonding .

Advanced: How to optimize enzymatic synthesis of glycosylated derivatives?

Methodological Answer:

  • Parameter optimization : Test pH (5–8), temperature (30–50°C), enzyme concentration (50–500 µg/mL), and sucrose availability (5–30% w/v) .
  • Kinetic analysis : Monitor reaction progress via HPLC; calculate conversion yields and enzyme efficiency (kcat/Km) .
  • Product purification : Use preparative HPLC or size-exclusion chromatography to isolate derivatives .

Analytical Challenge: How to resolve co-eluting compounds in complex plant extracts?

Methodological Answer:

  • Chromatographic separation : Employ UHPLC with C18 columns (1.7 µm particle size) and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) .
  • High-resolution MS : Use Q-TOFMS to differentiate isobaric compounds via exact mass (±5 ppm) and isotopic patterns .
  • MS/MS libraries : Compare fragmentation spectra with authenticated standards or public databases (e.g., GNPS) .

Data Contradiction: How to address discrepancies in reported bioactivities across studies?

Methodological Answer:

  • Standardize assays : Ensure consistent cell lines (e.g., MCF-7 passage number), culture conditions, and compound purity (≥95% by HPLC) .
  • Dose normalization : Express activities as μM (not µg/mL) to account for molecular weight differences .
  • Mechanistic validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Pharmacokinetics: How to assess bioavailability in preclinical models?

Methodological Answer:

  • Solubility testing : Measure equilibrium solubility in PBS (pH 7.4) and simulated intestinal fluid .
  • In vivo studies : Administer orally (10–50 mg/kg) to rodents; collect plasma samples at 0–24 hours for LC-MS/MS quantification .
  • Permeability assays : Use Caco-2 cell monolayers to predict intestinal absorption .

Synergistic Effects: How to study interactions with other phytochemicals?

Methodological Answer:

  • Combination index (CI) : Use the Chou-Talalay method to quantify synergism (CI < 1) in antioxidant or anti-cancer assays .
  • Antioxidant profiling : Test DPPH scavenging and β-carotene linoleate oxidation with/without co-treatment (e.g., quercetin glycosides) .

Stability: What storage conditions preserve structural integrity?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder at -20°C (stable for ≥3 years) .
  • Solution stability : Dissolve in DMSO (10 mM stock) and store at -80°C; avoid freeze-thaw cycles .

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